molecular formula C6H7NO3 B2594062 4-Ethyl-1,2-oxazole-5-carboxylic acid CAS No. 1518161-26-6

4-Ethyl-1,2-oxazole-5-carboxylic acid

Cat. No. B2594062
CAS RN: 1518161-26-6
M. Wt: 141.126
InChI Key: FNUSKEDDWYMLBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Ethyl-1,2-oxazole-5-carboxylic acid” is a type of oxazole, which is an electron-rich azole with an oxygen atom next to the nitrogen . It is also known as Ethyl 4-oxazolecarboxylate . Oxazoles are important biological scaffolds present within many natural products .


Synthesis Analysis

Oxazolines, including “4-Ethyl-1,2-oxazole-5-carboxylic acid”, can be synthesized via a variety of methods . One useful strategy involves the cyclodehydration of β-hydroxy amides using reagents such as Burgess’ reagent, the Mitsunobu reagent, Martin sulfurane, Ph2-SO-Tf2O, PPh3-CCl4, or by treatment with fluorinating reagents such as diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® .


Molecular Structure Analysis

The empirical formula of “4-Ethyl-1,2-oxazole-5-carboxylic acid” is C6H7NO3 . Its molecular weight is 141.12 . The SMILES string representation of its structure is CCOC(=O)c1cocn1 .


Chemical Reactions Analysis

The oxazole ring, such as in “4-Ethyl-1,2-oxazole-5-carboxylic acid”, tends to collapse under UV irradiation, rearranging to oxazole through azirine intermediate . Meanwhile, the azirine intermediate can react with nucleophiles, especially carboxylic acids .


Physical And Chemical Properties Analysis

The density of “4-Ethyl-1,2-oxazole-5-carboxylic acid” is predicted to be 1.273±0.06 g/cm3 . Its boiling point is predicted to be 290.4±20.0 °C .

Scientific Research Applications

Antimicrobial Agent

4-Ethyl-1,2-oxazole-5-carboxylic acid: derivatives have been studied for their antimicrobial properties. For instance, compounds isolated from the plant pathogenic fungus Phoma macrostoma have shown to exhibit weak-to-moderate antimicrobial activity . This suggests potential for the development of new antimicrobial agents that could be used to combat bacterial and fungal infections.

Anti-biofilm Formation

The same derivatives have also been reported to interfere with the biofilm formation of Staphylococcus aureus . Biofilms are a major problem in medical devices and hospital settings, leading to persistent infections. The ability to inhibit biofilm formation is a valuable property in the development of coatings for medical devices or new therapeutic strategies.

Cancer Research

Some oxazole derivatives have shown weak cytotoxic activity against cancer cell lines . This indicates a potential use in cancer research, where these compounds could be further explored as a basis for developing new anticancer drugs or as tools in cancer biology studies.

Organic Synthesis Intermediate

4-Ethyl-1,2-oxazole-5-carboxylic acid: is used as an intermediate in organic synthesis . It can be utilized in the synthesis of various organic compounds, which can have applications ranging from material science to pharmaceuticals.

Organic Light-Emitting Diode (OLED) Development

This compound is also used in the development of OLED technology . OLEDs are used in displays for various electronic devices, including televisions, computer monitors, and smartphones, offering better image quality and energy efficiency.

Drug Discovery

Oxazole and its derivatives are significant in the field of drug discovery due to their presence in many commercially available drugs . The structural diversity they offer is crucial for developing new drugs with novel mechanisms of action.

Safety and Hazards

Oxazoles, including “4-Ethyl-1,2-oxazole-5-carboxylic acid”, can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-ethyl-1,2-oxazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3/c1-2-4-3-7-10-5(4)6(8)9/h3H,2H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNUSKEDDWYMLBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(ON=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1518161-26-6
Record name 4-ethyl-1,2-oxazole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.